tert-Nonanethiol
Overview
Description
tert-Nonanethiol: , also known as 1,1-dimethylheptanethiol, is an organic compound with the molecular formula C₉H₂₀S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a tertiary carbon atom. This compound is known for its strong odor, which is typical of thiols, and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Nonanethiol can be synthesized through the reaction of nonene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the thiol group .
Industrial Production Methods: In industrial settings, this compound is produced by reacting nonene with hydrogen sulfide gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a reactor at high temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Nonanethiol can undergo oxidation reactions to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form the corresponding alkane, although this reaction is less common.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Corresponding alkanes.
Substitution: Thiol derivatives with different functional groups.
Scientific Research Applications
Chemistry: tert-Nonanethiol is used as a chain transfer agent in polymerization reactions. It helps control the molecular weight of polymers by terminating the growing polymer chains .
Biology and Medicine: While not commonly used directly in biological or medical applications, this compound can be used as a precursor for the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound is used as an additive in lubricants and coatings. It enhances the performance of these products by providing better stability and resistance to oxidation .
Mechanism of Action
The mechanism of action of tert-Nonanethiol primarily involves its thiol group. The sulfur atom in the thiol group can form strong bonds with metals and other electrophiles, making it a useful reagent in various chemical reactions. In polymerization, this compound acts as a chain transfer agent by donating a hydrogen atom to terminate the growing polymer chain, thus controlling the molecular weight of the polymer .
Comparison with Similar Compounds
- tert-Dodecyl mercaptan
- 1-Octanethiol
- Butyl 3-mercaptopropionate
Comparison: tert-Nonanethiol is unique due to its tertiary carbon structure, which provides greater stability compared to primary or secondary thiols. This stability makes it particularly useful in applications where high temperatures or harsh conditions are involved. Compared to similar compounds like tert-Dodecyl mercaptan or 1-Octanethiol, this compound offers a balance between reactivity and stability, making it a versatile reagent in both laboratory and industrial settings .
Properties
IUPAC Name |
2-methyloctane-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBLPZLNKKGCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274046 | |
Record name | 2-Methyloctane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | tert-Nonanethiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25360-10-5, 55646-15-6 | |
Record name | tert-Nonanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025360105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Nonanethiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyloctane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylheptanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-NONANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168S427F21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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